molecular formula C27H21FN2O3 B11521225 2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide

2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide

Cat. No.: B11521225
M. Wt: 440.5 g/mol
InChI Key: DWHOQTKOVYCBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide typically involves the condensation reaction of 2-fluorobenzoyl chloride with a suitable hydrazide precursor. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include chloroform and ethyl acetate, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce the generation of waste. This method can include the use of metal catalysts and vacuum conditions to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoyl and phenyl derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-fluorobenzoyl)-2-hydroxy-N’,2,2-triphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Properties

Molecular Formula

C27H21FN2O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-fluoro-N'-(2-hydroxy-2,2-diphenylacetyl)-N-phenylbenzohydrazide

InChI

InChI=1S/C27H21FN2O3/c28-24-19-11-10-18-23(24)25(31)30(22-16-8-3-9-17-22)29-26(32)27(33,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,33H,(H,29,32)

InChI Key

DWHOQTKOVYCBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)O

Origin of Product

United States

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